

Chromatographic separation of dapsone, its metabolites, and Dapsone Hydroxylamine-d4

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Compound of Interest		
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Chromatographic Separation of Dapsone and its Metabolites: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous chromatographic separation and quantification of dapsone, its primary metabolites—monoacetyl dapsone (MADDS) and dapsone hydroxylamine (DDS-NOH)—and the internal standard **Dapsone Hydroxylamine-d4**. The method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection in human plasma. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for the analysis of dapsone and dapsone hydroxylamine. These protocols are intended to support pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

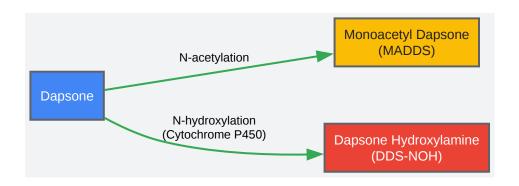
Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with anti-inflammatory and antibacterial properties. It is primarily metabolized in the liver through two main pathways: Nacetylation to form monoacetyl dapsone (MADDS) and N-hydroxylation, which produces the reactive metabolite dapsone hydroxylamine (DDS-NOH).[1] This hydroxylamine metabolite is



associated with adverse drug reactions, such as methemoglobinemia and hemolysis.[1] Therefore, the simultaneous monitoring of dapsone and its metabolites is crucial for understanding its pharmacokinetics, safety, and efficacy. This application note details robust chromatographic methods for this purpose.

Dapsone Metabolic Pathway

Dapsone undergoes N-acetylation to the non-toxic metabolite monoacetyl dapsone and N-hydroxylation via cytochrome P450 to the potentially toxic dapsone hydroxylamine.



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Caption: Metabolic pathway of Dapsone.

Experimental Protocols

Protocol 1: LC-MS/MS for Dapsone, MADDS, and DDS-NOH with Dapsone Hydroxylamine-d4

This protocol is adapted for the use of **Dapsone Hydroxylamine-d4** as an internal standard, based on established LC-MS/MS methodologies for dapsone and its metabolites.[2][3]

1. Sample Preparation (Human Plasma)

A solid-phase extraction (SPE) method is recommended for plasma sample cleanup.[1]

- To 200 μ L of human plasma, add 50 μ L of the internal standard working solution (**Dapsone Hydroxylamine-d4** in methanol).
- Add 200 μL of 5mM ammonium acetate and vortex.[1]



- SPE Cartridge Conditioning: Condition an Orochem Panthera Deluxe 30mg, 1ml SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.[1]
- Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.[1]
- Elution: Elute the analytes with 1 mL of an elution solution (70:30 Acetonitrile:5mM Ammonium Acetate).[1]
- Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
- 2. Chromatographic Conditions
- HPLC System: A standard UHPLC or HPLC system.
- Column: Phenomenex, Luna 100 x 4.6 mm, 3 μm or equivalent.[1]
- Mobile Phase: 50:50 (v/v) mixture of Acetonitrile and 5mM Ammonium Acetate.[1]
- Flow Rate: 0.8 mL/min (Isocratic).[2][3]
- Injection Volume: 10 μL.
- Column Temperature: Ambient.
- Run Time: Approximately 3 minutes.[1]
- 3. Mass Spectrometry Conditions
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]
- Multiple Reaction Monitoring (MRM) Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Dapsone	249.3	156.1
Monoacetyl Dapsone (MADDS)	291.1	156.0
Dapsone Hydroxylamine (DDS-NOH)	265.1	249.1
Dapsone Hydroxylamine-d4 (IS)	269.1	253.1

Note: The MRM transitions for DDS-NOH and its deuterated internal standard are proposed based on their chemical structures and may require optimization.

Protocol 2: HPLC-UV for Dapsone and Dapsone Hydroxylamine

This method is suitable for laboratories without access to mass spectrometry.[4]

- 1. Sample Preparation (Human Plasma)
- To a volume of human plasma, add an equal volume of acetone to precipitate proteins.[4]
- Centrifuge to pellet the precipitated proteins.
- Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 70°C.[4]
- Reconstitute the residue in a mixture of the HPLC mobile phase and acetone (18:5 v/v).[4]
- Inject a 50 μL aliquot onto the HPLC system.[4]
- 2. Chromatographic Conditions
- HPLC System: A standard HPLC system with a UV detector.
- Column: A suitable C18 reversed-phase column.



 Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, glacial acetic acid, and triethylamine (80:20:1.0:0.5 by volume).[4]

• Flow Rate: 1.0 mL/min.

• Detection: UV at 295 nm.[5]

• Run Time: Approximately 10 minutes.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters reported for similar chromatographic methods.

Table 1: LC-MS/MS Method Performance

Parameter	Dapsone	Monoacetyl Dapsone (MADDS)	Reference
Linearity Range	0.50 - 2500.00 ng/mL	0.25 - 20.00 ng/mL	[3]
Lower Limit of Quantification (LLOQ)	5.000 ng/mL	-	[1]
Intra- and Inter-run Precision (%RSD)	< 15%	< 15%	[3]
Accuracy	within ±15%	within ±15%	[3]

Table 2: HPLC-UV Method Performance

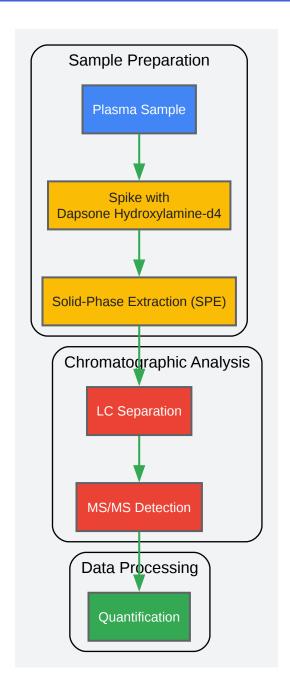


Parameter	Dapsone	Dapsone Hydroxylamine (DDS-NOH)	Reference
Linearity Range	0.301 - 20.0 mg/L	0.0948 - 6.32 mg/L	[4]
Limit of Detection (LOD)	0.00200 mg/L	0.0470 mg/L	[4]
Within-day Repeatability (%CV)	3-5%	3-5%	[4]
Between-day Repeatability (%CV)	3-8%	4-10%	[4]
Mean Recovery	92-107%	80-82%	[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of dapsone and its metabolites in plasma samples.





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Caption: General workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS and HPLC-UV methods provide reliable and sensitive approaches for the quantification of dapsone and its key metabolites in human plasma. The detailed protocols and performance data presented in this application note can be readily implemented in research and clinical laboratory settings to support studies on the pharmacokinetics,



metabolism, and potential toxicity of dapsone. The use of a deuterated internal standard, such as **Dapsone Hydroxylamine-d4**, in the LC-MS/MS method ensures high accuracy and precision.

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